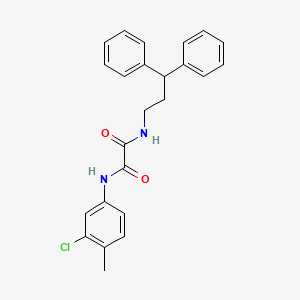
N'-(3-chloro-4-methylphenyl)-N-(3,3-diphenylpropyl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(3-chloro-4-methylphenyl)-N-(3,3-diphenylpropyl)oxamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as DPA-714 and has been found to have potential applications in the fields of neuroscience and immunology. In
Aplicaciones Científicas De Investigación
Environmental Impact and Toxicology of Organohalogens
- Polychlorinated Diphenyl Ethers (PCDEs) : These compounds, structurally related to polychlorinated biphenyls (PCBs) and dibenzofurans (PCDFs), have been studied for their environmental levels, toxicity, and human exposure. Widespread due to their presence in chlorophenol preparations, PCDEs have been detected in environmental samples and human adipose tissue. The main route of exposure for the general population is dietary intake, highlighting the need for further investigations on experimental toxicity, dietary intake, and potential human health effects of PCDEs (Domingo, 2006).
Applications and Environmental Considerations of Polyamides
- Auto-Oxidation of Aliphatic Polyamides : The review on oxidation kinetics of polyamides and model compounds provides insights into non-empirical kinetic modeling for polyamides, including their characteristics, degradation, and stability. The study shows that oxidation predominantly attacks α amino methylenes in polyamides, leading to specific kinetics and degradation products. This understanding is crucial for developing polyamide materials with improved stability and environmental impact (Richaud et al., 2013).
General Insights into Organohalogen Toxicity
- Persistent Organohalogens : The challenge of data transfer from animal models to humans, especially concerning persistent organohalogens like PCBs and PBDEs, underlines the difficulty in translating animal study findings to human health implications. This review emphasizes the need for coherence between experimental studies and human epidemiological studies to enable timely regulatory action for chemicals of concern (Suvorov & Takser, 2008).
Propiedades
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-(3,3-diphenylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O2/c1-17-12-13-20(16-22(17)25)27-24(29)23(28)26-15-14-21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13,16,21H,14-15H2,1H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUKUYWLWJAOOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-chloro-4-methylphenyl)-N-(3,3-diphenylpropyl)oxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2727878.png)
![Cis-Tert-Butyl 4A-Ethyl Hexahydro-2H-Pyrano[3,2-C]Pyridine-4A,6(7H)-Dicarboxylate](/img/structure/B2727880.png)

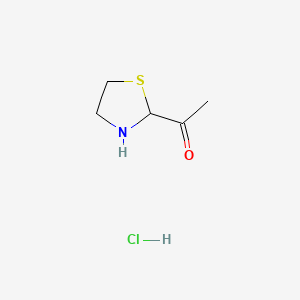
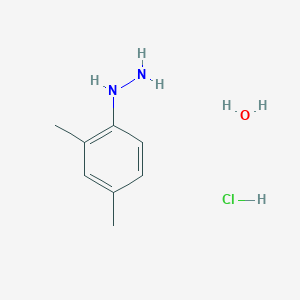
![N-[3-[2-ethylsulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2727884.png)

![Methyl (E)-4-oxo-4-[(3-phenylmethoxyoxan-4-yl)amino]but-2-enoate](/img/structure/B2727886.png)
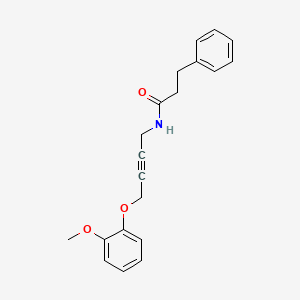
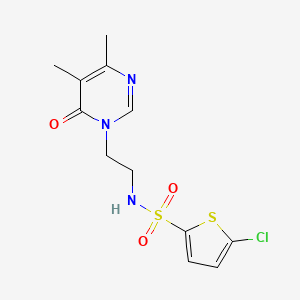
![Tert-butyl N-[[4-(aminomethyl)-1,3-thiazol-2-yl]methyl]carbamate](/img/structure/B2727891.png)
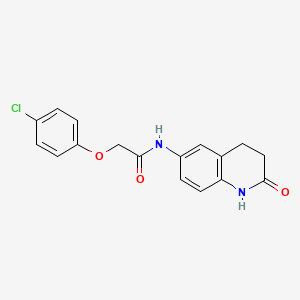
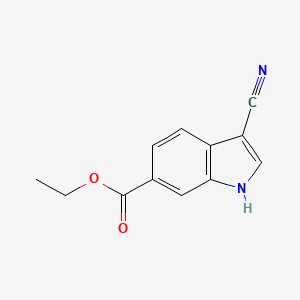
![N,N-diethyl-1-[(2-oxo-3-propyl-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2727898.png)